molecular formula C21H16N2 B1680514 Renytoline CAS No. 1729-61-9

Renytoline

Cat. No.: B1680514
CAS No.: 1729-61-9
M. Wt: 296.4 g/mol
InChI Key: WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Paranyline can be synthesized through the Pinner reaction, which involves the reaction of a nitrile with alcohol in the presence of acid to form an iminoether. This intermediate is then treated with ammonia to yield the amidine . Another method involves the reaction of an imidoyl chloride with ammonia or amines .

Industrial Production Methods

Industrial production of paranyline typically involves large-scale synthesis using the Pinner reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Paranyline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of paranyline, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Paranyline has a wide range of applications in scientific research:

Mechanism of Action

Paranyline exerts its effects primarily through its interaction with specific molecular targets. It inhibits the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paranyline is unique due to its specific structural features, such as the fluorenylidene group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes involved in inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169424
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-61-9
Record name Renytoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARANYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Renytoline
Reactant of Route 2
Reactant of Route 2
Renytoline
Reactant of Route 3
Reactant of Route 3
Renytoline
Reactant of Route 4
Renytoline
Reactant of Route 5
Reactant of Route 5
Renytoline
Reactant of Route 6
Renytoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.